Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Description
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound that has gained attention in the scientific community for its potential therapeutic uses. It has a molecular formula of C19H19NO6S2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include ethyl, sulfamoyl, fluoro, and carboxylate groups. The presence of these groups can significantly influence the compound’s reactivity and properties .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves complex reactions aiming to explore the chemical behavior and potential applications of these substances. For instance, the study by Spoorthy et al. (2021) described the synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting their anti-microbial activities and docking studies. This research illustrates the methodology for creating derivatives with potential biological activities, emphasizing the structural analysis through NMR, IR, and mass spectral data (Spoorthy et al., 2021).
Photophysical and Photochemical Properties
Investigations into the photophysical properties of related compounds reveal their potential for applications in material science and as molecular probes. Amati et al. (2010) examined the photoarylation-photoisomerization of halothiazoles, resulting in compounds with distinct photophysical properties and singlet-oxygen sensitization capabilities. Such studies are crucial for developing new materials with specific optical and electronic properties (Amati et al., 2010).
Electronic and Optical Materials
The development of electronic and optical materials frequently leverages the unique properties of thiophene derivatives. For example, Morimoto et al. (2018) discussed a fluorescent diarylethene with turn-on mode photoswitchable fluorescent properties, demonstrating solvatochromism and potential applications in super-resolution fluorescence imaging (Morimoto et al., 2018). Similarly, Haristoy et al. (2000) synthesized liquid crystalline materials with photoconductive behavior, highlighting the impact of molecular design on the stability of smectic phases and the potential for optoelectronic applications (Haristoy et al., 2000).
Molecular Probes and Sensing
The synthesis of fluorescent solvatochromic dyes, as discussed by Diwu et al. (1997), showcases the potential of benzothiophene derivatives in developing ultrasensitive fluorescent molecular probes for studying biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, useful for intramolecular charge transfer studies and as probes in biological systems (Diwu et al., 1997).
Properties
IUPAC Name |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-14(20)6-5-7-15(16)28-17)29(23,24)21-11-8-12(25-2)10-13(9-11)26-3/h5-10,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWTVHGYFQVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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